4-iodo-1H-indole-2-carboxylic Acid
Overview
Description
4-iodo-1H-indole-2-carboxylic acid, also known as IICA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. IICA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Scientific Research Applications
Drug Development
4-Iodo-1H-indole-2-carboxylic Acid plays a crucial role in drug development due to its indole core, a common structure in many pharmaceuticals. It serves as a key intermediate in synthesizing compounds with potential therapeutic effects, such as integrase inhibitors for HIV treatment . Its derivatives have been explored for their ability to inhibit viral replication by chelating with active site ions within enzymes .
Cancer Research
In cancer research, indole derivatives, including 4-iodo-1H-indole-2-carboxylic Acid, are investigated for their biological activity against cancer cells. They show promise in developing new treatments due to their ability to interact with various cellular targets and disrupt cancer cell proliferation .
Agricultural Applications
The indole structure is significant in plant biology, and derivatives like 4-iodo-1H-indole-2-carboxylic Acid are used to synthesize plant hormones and other compounds that can enhance crop resistance to diseases and pests .
Material Science
In material science, this compound is utilized for synthesizing novel materials with specific electronic or photonic properties. Its indole ring system is particularly valuable in creating organic semiconductors and other advanced materials .
Environmental Science
Research into the environmental impact of indole derivatives includes studying their breakdown products and their interactions with environmental contaminants. 4-Iodo-1H-indole-2-carboxylic Acid can be a model compound for understanding the environmental behavior of indolic substances .
Biochemistry Research
This compound is instrumental in studying enzyme mechanisms and biochemical pathways. It can act as an inhibitor or a substrate analog to dissect the roles of enzymes in various biochemical processes .
Pharmacology
Pharmacological studies utilize 4-iodo-1H-indole-2-carboxylic Acid to develop new drugs with improved efficacy and reduced side effects. Its indole moiety is a common feature in many drugs, making it a valuable scaffold for medicinal chemistry .
Industrial Uses
Indole derivatives, including 4-iodo-1H-indole-2-carboxylic Acid, are used in the chemical industry as building blocks for synthesizing dyes, pigments, and other industrial chemicals. Their versatile chemistry allows for a wide range of applications .
Mechanism of Action
Target of Action
4-Iodo-1H-indole-2-carboxylic Acid, like other indole derivatives, plays a significant role in cell biology . It has been found to have a high affinity for multiple receptors, making it a biologically active compound . Specifically, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors .
Mode of Action
The indole nucleus of indole-2-carboxylic acid derivatives has been observed to chelate with two Mg2+ ions within the active site of the HIV-1 integrase . This interaction inhibits the strand transfer of the integrase, impairing viral replication .
Biochemical Pathways
Indole derivatives affect various biochemical pathways due to their broad-spectrum biological activities . For instance, indole-2-carboxylic acid derivatives inhibit the strand transfer step of the HIV-1 integrase, which is a critical part of the viral replication process .
Pharmacokinetics
The optimization of indole-2-carboxylic acid derivatives has led to marked enhancements in activity . This suggests that modifications to the compound can influence its ADME properties and bioavailability.
Result of Action
The result of the action of 4-Iodo-1H-indole-2-carboxylic Acid is the inhibition of HIV-1 integrase, leading to impaired viral replication . Specifically, compound 17a, a derivative of indole-2-carboxylic acid, exhibited the best integrase inhibitory effect .
properties
IUPAC Name |
4-iodo-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNGNBTEWXGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365709 | |
Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-indole-2-carboxylic Acid | |
CAS RN |
383133-26-4 | |
Record name | 4-iodo-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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